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Compound of Interest

Compound Name: Abrocitinib (Standard)

Cat. No.: B560407 Get Quote

Introduction

Abrocitinib, marketed under the trade name Cibinqo®, is an oral small-molecule Janus kinase

(JAK) 1 inhibitor developed by Pfizer.[1] It has been approved for the treatment of moderate-to-

severe atopic dermatitis (AD) in adults and adolescents.[1][2] The development of Abrocitinib

represents a significant advancement in the targeted therapy of inflammatory skin disorders,

moving from broad immunosuppression to specific pathway-focused interventions.[3] This

technical guide details the early discovery, mechanism of action, and preclinical and early

clinical development of Abrocitinib.

Discovery and Synthesis

The synthesis of Abrocitinib involves a multi-step process. A key step in the small-scale

synthesis is the enzymatic reductive amination of a cyclobutanone intermediate.[4] A nitrene-

type rearrangement, specifically the Lossen rearrangement, was developed for the commercial-

scale synthesis, which proved to be a safer and cleaner method than the corresponding Curtius

and Hofmann rearrangements.[4]
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Simplified Synthesis Workflow of Abrocitinib
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A simplified workflow for the chemical synthesis of Abrocitinib.

Mechanism of Action
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Abrocitinib's therapeutic effect stems from its selective inhibition of Janus kinase 1 (JAK1).[5]

The JAK-signal transducer and activator of transcription (STAT) pathway is a crucial

intracellular signaling cascade for numerous pro-inflammatory cytokines implicated in the

pathogenesis of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-31, IL-22, and thymic

stromal lymphopoietin (TSLP).[5][6] Abrocitinib functions by blocking the adenosine

triphosphate (ATP) binding site of JAK1, which prevents the phosphorylation and subsequent

activation of STAT proteins.[6][7] This interruption of the signaling cascade dampens the

inflammatory response that drives atopic dermatitis.[5]
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JAK-STAT Signaling Pathway and Abrocitinib Inhibition

Inflammatory Cytokines
(IL-4, IL-13, IL-31, etc.)

Cytokine Receptor

JAK1

Activation

JAK2/TYK2

Activation

STAT

PhosphorylationPhosphorylation

pSTAT

pSTAT Dimer

Dimerization

Nucleus

Translocation

Gene Transcription
(Inflammation, Itch)

Abrocitinib

Inhibition

Click to download full resolution via product page

Abrocitinib selectively inhibits JAK1, blocking STAT phosphorylation.
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In preclinical studies, Abrocitinib demonstrated significant selectivity for JAK1 over other

members of the JAK family.[8]

JAK Isoform Selectivity of Abrocitinib

Enzyme Selectivity Fold vs. JAK1

JAK2 28

TYK2 43

JAK3 >340

Data from in vitro biochemical assays.[1][7][8]

Preclinical Development

In Vitro Studies
Initial in vitro assessments were crucial in determining the inhibitory potential and selectivity of

Abrocitinib. These studies confirmed that Abrocitinib has the potential to inhibit the activities of

several drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein

(BCRP), organic anion transporter 3 (OAT3), organic cation transporter 1 (OCT1), and

multidrug and toxin extrusion protein 1 and 2K (MATE1/2K).[9][10]

Animal Studies
Pharmacokinetic properties of Abrocitinib were evaluated in animal models, primarily rats and

monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile

before human trials.
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Single-Dose Oral

Pharmacokinetic Parameters

of Abrocitinib in Animal

Models

Parameter Rat Monkey

Tmax (Time to Maximum

Concentration)
0.50 h 0.50 h

Absolute Oral Bioavailability 96% 9.8%

Data from single oral dose

administration.[11]

Repeated-dose toxicity studies were conducted in Wistar Han rats and cynomolgus monkeys to

assess the safety profile of Abrocitinib.[11]

Early Clinical Development

Phase I Trials
Phase I studies in healthy volunteers were designed to evaluate the safety, tolerability, and

pharmacokinetics of Abrocitinib. The results showed that Abrocitinib is rapidly absorbed and

eliminated.[7][8]
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Pharmacokinetic Parameters of Abrocitinib in

Healthy Adults

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~1 hour

Elimination Half-life (t1/2) ~5 hours

Oral Bioavailability ~60%

Time to Steady-State 48 hours (once-daily dosing)

Primary Metabolism CYP2C19 (~53%), CYP2C9 (~30%)

Data from Phase I clinical trials.[7][8]

The most frequently observed treatment-related adverse events in these early trials were

headache, diarrhea, and nausea.[8]

Phase IIb Clinical Trial (NCT02780167)
A significant milestone in the development of Abrocitinib was the Phase IIb, randomized,

double-blind, placebo-controlled study to evaluate its efficacy and safety in adult patients with

moderate-to-severe atopic dermatitis.[8]

Experimental Protocol: Phase IIb Study (NCT02780167)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted

over 12 weeks.[12]

Patient Population: 267 adult patients with moderate-to-severe atopic dermatitis who had an

inadequate response to topical medications.[8][12]

Intervention: Patients were randomized to receive once-daily oral Abrocitinib at doses of 10

mg, 30 mg, 100 mg, 200 mg, or placebo.[8]

Primary Endpoints:
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Proportion of patients achieving an Investigator's Global Assessment (IGA) score of "clear"

(0) or "almost clear" (1) with a ≥2-point improvement from baseline.[8]

Proportion of patients achieving at least a 75% improvement in the Eczema Area and

Severity Index (EASI-75) from baseline.[12]
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Phase IIb Trial Workflow (NCT02780167)
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(Adults with Moderate-to-Severe AD)

Randomization (n=267)

Abrocitinib 200 mg Abrocitinib 100 mg Abrocitinib 30 mg Abrocitinib 10 mg Placebo

12-Week Treatment Period
(Once-daily oral administration)

Primary Endpoint Assessment at Week 12
(IGA and EASI-75)

Click to download full resolution via product page

Workflow of the Phase IIb clinical trial for Abrocitinib.
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The study demonstrated a statistically significant, dose-dependent improvement in signs and

symptoms of atopic dermatitis for patients treated with Abrocitinib compared to placebo.[8]

Efficacy

Results of

Phase IIb

Trial at

Week 12

Endpoint
Abrocitinib

200 mg

Abrocitinib

100 mg

Abrocitinib 30

mg

Abrocitinib 10

mg
Placebo

IGA

Response

(0/1 with ≥2-

grade

improvement)

43.8% 29.6% 8.9% 10.9% 5.8%

IGA:

Investigator's

Global

Assessment.

[8]

Conclusion

The early development of Abrocitinib was characterized by a rational drug design targeting the

JAK1 pathway, a key mediator of inflammation in atopic dermatitis. Preclinical studies

established its selectivity and favorable pharmacokinetic profile, paving the way for clinical

trials. The robust dose-dependent efficacy and acceptable safety profile demonstrated in the

Phase IIb study were instrumental in advancing Abrocitinib into pivotal Phase III trials,

ultimately leading to its approval as a significant therapeutic option for patients with moderate-

to-severe atopic dermatitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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